molecular formula C23H20BrNO3S B252903 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252903
M. Wt: 470.4 g/mol
InChI Key: DWPACEJXGSQMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of indole derivatives and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This inhibition leads to the cytotoxic and anti-inflammatory effects observed in vitro.
Biochemical and physiological effects:
5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. Some of these effects are:
1. Apoptosis induction: This compound induces apoptosis, which is a programmed cell death, in cancer cells.
2. Cell cycle arrest: 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one arrests the cell cycle at the G2/M phase, which is involved in DNA replication.
3. Anti-angiogenic activity: This compound inhibits the formation of new blood vessels, which is important for the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments are:
1. High potency: This compound has been found to exhibit high potency against various cancer cell lines and bacterial strains.
2. Selectivity: 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been found to be selective towards cancer cells and bacterial strains, while sparing normal cells.
The limitations of using 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments are:
1. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, and there is a lack of in vivo studies to determine its efficacy and safety.
2. Limited availability: This compound is not commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. Some of these directions are:
1. In vivo studies: Further studies are needed to determine the efficacy and safety of this compound in vivo, which will provide valuable information for its potential use in drug development.
2. Structure-activity relationship (SAR) studies: SAR studies can help to identify the key functional groups responsible for the biological activity of this compound, which can be used to design more potent and selective analogs.
3. Formulation development: The development of a suitable formulation for this compound can enhance its bioavailability and stability, which are important factors for its potential use in drug development.
4. Combination therapy: The combination of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one with other drugs can enhance its efficacy and reduce the risk of drug resistance.
In conclusion, 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a promising compound that exhibits various biological activities. Further research is needed to determine its potential use in drug development.

Synthesis Methods

The synthesis of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been described in the literature. The method involves the condensation of 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-1H-indole-2,3-dione with 2-thiopheneacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product.

Scientific Research Applications

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been found to exhibit various biological activities that make it a potential candidate for drug development. Some of the research applications of this compound are:
1. Anti-cancer activity: Studies have shown that 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has cytotoxic effects on various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
3. Anti-bacterial activity: Studies have shown that 5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

properties

Product Name

5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H20BrNO3S

Molecular Weight

470.4 g/mol

IUPAC Name

5-bromo-1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one

InChI

InChI=1S/C23H20BrNO3S/c1-14-5-6-15(2)16(10-14)13-25-19-8-7-17(24)11-18(19)23(28,22(25)27)12-20(26)21-4-3-9-29-21/h3-11,28H,12-13H2,1-2H3

InChI Key

DWPACEJXGSQMPQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CS4)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CS4)O

Origin of Product

United States

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